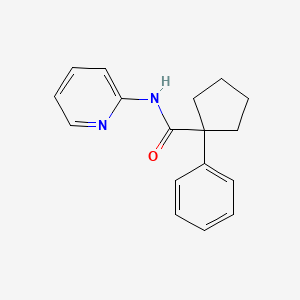![molecular formula C21H26N2O3S B5720149 N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of sulfonylurea compounds and has been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic, anti-inflammatory, and anticancer activities. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and adipocytes. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to inhibit the expression of genes involved in lipogenesis and gluconeogenesis. In addition, N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of using N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of research is the development of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the mechanism of action of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of piperidine-1-sulfonyl chloride with N-benzyl-3-(4-hydroxyphenyl)propanamide in the presence of a base. The reaction yields N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide as the final product. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-17-19-7-3-1-4-8-19)14-11-18-9-12-20(13-10-18)27(25,26)23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJAMOSXPVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)